2-Amino-5-isopropoxybenzonitrile

Catalog No.
S14159122
CAS No.
M.F
C10H12N2O
M. Wt
176.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-isopropoxybenzonitrile

Product Name

2-Amino-5-isopropoxybenzonitrile

IUPAC Name

2-amino-5-propan-2-yloxybenzonitrile

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

InChI

InChI=1S/C10H12N2O/c1-7(2)13-9-3-4-10(12)8(5-9)6-11/h3-5,7H,12H2,1-2H3

InChI Key

TXNMEZDDUGQNKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)N)C#N

2-Amino-5-isopropoxybenzonitrile is an organic compound characterized by the presence of an amino group and an isopropoxy substituent on a benzonitrile framework. Its chemical formula is C11H14N2OC_{11}H_{14}N_{2}O and it has a molecular weight of 202.24 g/mol. The compound features a benzene ring substituted with both an amino group at the second position and an isopropoxy group at the fifth position, along with a nitrile group attached to the benzene ring. This structural arrangement contributes to its unique chemical properties and potential applications in various fields.

Typical of compounds containing amino and nitrile functional groups:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, participating in substitution reactions with electrophiles.
  • Reduction Reactions: The nitrile group can be reduced to an amine or aldehyde under appropriate conditions, often using catalysts such as palladium on carbon in hydrogen atmosphere.
  • Acylation Reactions: The amino group can be acylated to form amides, which may enhance its biological activity or alter its solubility.

Research indicates that compounds similar to 2-amino-5-isopropoxybenzonitrile exhibit various biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial strains.
  • Anticancer Activity: Certain analogs have been investigated for their potential to inhibit tumor growth.
  • Neuroprotective Effects: Compounds in this class may possess properties that protect neuronal cells from damage, making them candidates for neurodegenerative disease treatments.

The synthesis of 2-amino-5-isopropoxybenzonitrile can be achieved through several methods:

  • Starting Material Reaction: Utilizing 5-isopropoxy-2-nitrobenzonitrile as a precursor, it can be reduced using sodium dithionite in an ethanol-water mixture under reflux conditions to yield the target compound.

    Example Reaction:
    5 Isopropoxy 2 nitrobenzonitrile+Na2S2O42 Amino 5 isopropoxybenzonitrile\text{5 Isopropoxy 2 nitrobenzonitrile}+\text{Na}_2\text{S}_2\text{O}_4\rightarrow \text{2 Amino 5 isopropoxybenzonitrile}
  • Direct Amination: A benzonitrile derivative can be reacted with isopropyl alcohol and ammonia under specific catalytic conditions to introduce the amino and isopropoxy groups simultaneously.

2-Amino-5-isopropoxybenzonitrile has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing drugs targeting neurological disorders or infections.
  • Chemical Research: As an intermediate in synthesizing other complex organic molecules.
  • Material Science: In creating polymers or materials that require specific functional groups for enhanced properties.

Interaction studies involving 2-amino-5-isopropoxybenzonitrile focus on its binding affinities with biological targets, such as enzymes or receptors. These studies often utilize techniques like:

  • Molecular Docking: To predict how the compound interacts with target proteins.
  • In Vitro Assays: To evaluate its efficacy against specific biological pathways or diseases.

Preliminary findings suggest that its structure allows for favorable interactions within active sites of enzymes involved in metabolic pathways.

Several compounds share structural similarities with 2-amino-5-isopropoxybenzonitrile. These include:

Compound NameCAS NumberSimilarity Index
2-Amino-4,5-dimethoxybenzonitrile26961-27-30.93
2-Amino-4,5-diethoxybenzonitrile696649-30-60.93
2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile950596-58-40.91
2-Amino-5-methoxybenzonitrile115661-38-60.90

Uniqueness

The uniqueness of 2-amino-5-isopropoxybenzonitrile lies in its specific combination of functional groups (amino and isopropoxy) positioned on the benzonitrile ring, which may confer distinct biological activities not present in other similar compounds. This structural specificity allows for targeted modifications that could enhance therapeutic efficacy or reduce side effects compared to its analogs.

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

176.094963011 g/mol

Monoisotopic Mass

176.094963011 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-10

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